

Application Notes and Protocols: Sos1-IN-16

Target Engagement Assay in Live Cells

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Compound of Interest

Compound Name: Sos1-IN-16

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Introduction

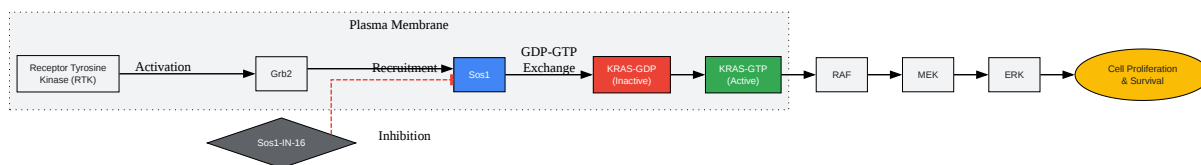
The Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in cellular signaling by activating KRAS, a key proto-oncogene.[1][2] Sos1 facilitates the exchange of GDP for GTP on KRAS, leading to the activation of downstream pathways, such as the RAS-RAF-MEK-ERK cascade, which are crucial for cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the KRAS signaling pathway is a hallmark of many cancers, making Sos1 an attractive therapeutic target.[1] Small molecule inhibitors that disrupt the Sos1-KRAS interaction can effectively block KRAS activation and inhibit the growth of KRAS-dependent tumors.[3][4]

Sos1-IN-16 is a novel small molecule inhibitor designed to allosterically inhibit the interaction between Sos1 and KRAS. Verifying the direct engagement of **Sos1-IN-16** with Sos1 in a live-cell context is a crucial step in its development. This document provides detailed protocols for assessing the target engagement of **Sos1-IN-16** in live cells using two orthogonal methods: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway

The Sos1-KRAS signaling pathway is a central node in cellular growth signaling. Upon stimulation of receptor tyrosine kinases (RTKs), the adaptor protein Grb2 recruits Sos1 to the plasma membrane, where it interacts with KRAS.[5][6] Sos1 then catalyzes the exchange of

GDP for GTP on KRAS, leading to its activation and the subsequent engagement of downstream effector proteins like RAF, initiating the MAPK signaling cascade.[2][3] **Sos1-IN-16** is designed to bind to Sos1 and prevent its interaction with KRAS, thereby inhibiting this signaling cascade.



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Caption: Sos1-KRAS signaling pathway and inhibition by **Sos1-IN-16**.

Quantitative Data Summary

The following table summarizes hypothetical data for **Sos1-IN-16**, representing typical results from the described assays.

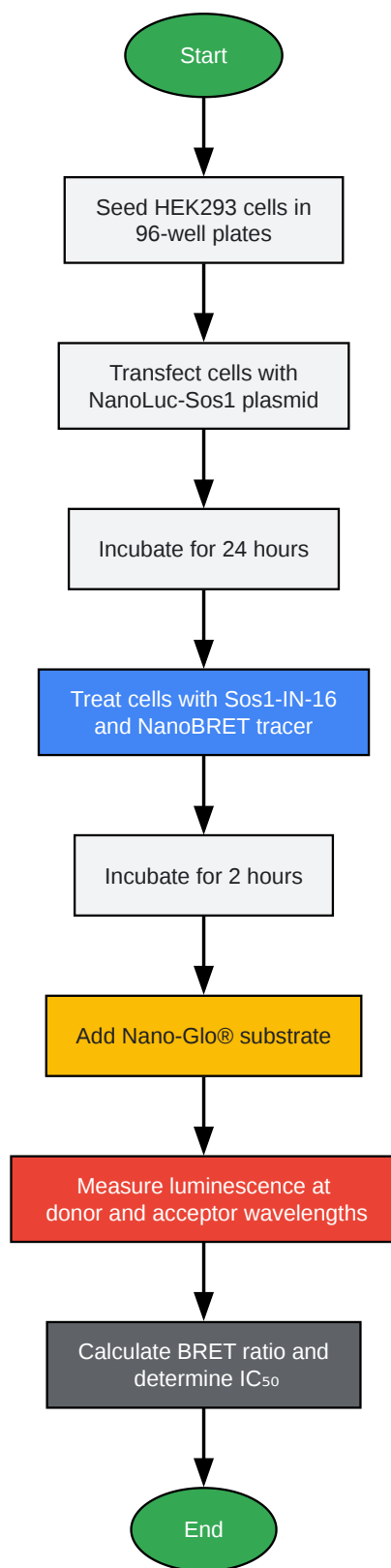
Parameter	Description	Value (Sos1-IN-16)	Assay Method
NanoBRET™ IC ₅₀	Concentration for 50% inhibition of tracer binding to Sos1 in live cells.	85 nM	NanoBRET™ Target Engagement
CETSA EC ₅₀	Concentration for 50% thermal stabilization of Sos1 in live cells.	120 nM	Cellular Thermal Shift Assay
pERK IC ₅₀	Concentration for 50% inhibition of ERK phosphorylation.	150 nM	Western Blot / ELISA
Cell Viability GI ₅₀	Concentration for 50% inhibition of cell growth in a KRAS-dependent cell line.	200 nM	Cell Viability Assay (e.g., CTG)

Experimental Protocols

NanoBRET™ Target Engagement Assay

This protocol describes a method to quantify the binding of **Sos1-IN-16** to Sos1 in live cells using Bioluminescence Resonance Energy Transfer (BRET).^{[7][8][9]} The assay relies on the energy transfer between a NanoLuc® luciferase-fused Sos1 (the donor) and a fluorescently labeled tracer that binds to Sos1 (the acceptor).^[10] **Sos1-IN-16** will compete with the tracer for binding to Sos1, leading to a decrease in the BRET signal.

Experimental Workflow:



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Caption: NanoBRET™ Target Engagement Assay Workflow.

Materials:

- HEK293 cells
- Opti-MEM™ I Reduced Serum Medium
- Lipofectamine™ 3000 Transfection Reagent
- NanoLuc-Sos1 fusion vector
- NanoBRET™ fluorescent tracer for Sos1
- **Sos1-IN-16** compound
- Nano-Glo® Live Cell Substrate
- White, 96-well assay plates
- Luminometer capable of measuring dual-filtered luminescence

Procedure:

- Cell Culture and Plating:
 - Culture HEK293 cells in complete growth medium.
 - On the day before transfection, seed 2×10^4 cells per well in a 96-well white assay plate.
- Transfection:
 - Prepare the transfection mix in Opti-MEM™ according to the Lipofectamine™ 3000 protocol with the NanoLuc-Sos1 plasmid.
 - Add the transfection mix to the cells and incubate for 24 hours at 37°C and 5% CO₂.
- Compound Treatment:
 - Prepare serial dilutions of **Sos1-IN-16** in Opti-MEM™.

- Prepare the tracer/substrate solution by diluting the NanoBRET™ tracer and Nano-Glo® Live Cell Substrate in Opti-MEM™.
- Remove the growth medium from the cells and add the **Sos1-IN-16** dilutions.
- Immediately add the tracer/substrate solution to all wells.
- Incubation:
 - Incubate the plate for 2 hours at 37°C and 5% CO₂.
- Data Acquisition:
 - Measure the luminescence signal using a luminometer equipped with two filters: one for the donor emission (e.g., 460 nm) and one for the acceptor emission (e.g., 618 nm).
- Data Analysis:
 - Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
 - Normalize the BRET ratios to the vehicle control (DMSO).
 - Plot the normalized BRET ratio against the logarithm of the **Sos1-IN-16** concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in its native cellular environment.^{[11][12]} The binding of **Sos1-IN-16** to Sos1 is expected to increase its thermal stability, resulting in more soluble Sos1 protein remaining after heat treatment.^{[13][14]}

Materials:

- KRAS-dependent cancer cell line (e.g., NCI-H358)
- **Sos1-IN-16** compound

- Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
- Thermal cycler
- Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, primary anti-Sos1 antibody, HRP-conjugated secondary antibody, and chemiluminescent substrate)

Procedure:

- Cell Treatment:
 - Culture cells to ~80% confluency.
 - Treat the cells with various concentrations of **Sos1-IN-16** or vehicle (DMSO) for 2-4 hours at 37°C.[\[10\]](#)
- Cell Harvesting and Heating:
 - Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.[\[10\]](#)[\[12\]](#)
- Cell Lysis and Protein Extraction:
 - Lyse the cells by freeze-thaw cycles.
 - Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[\[10\]](#)[\[12\]](#)
 - Collect the supernatant containing the soluble protein fraction.[\[10\]](#)
- Protein Analysis:
 - Determine the protein concentration of the soluble fractions.

- Analyze the amount of soluble Sos1 in each sample by Western blotting using an anti-Sos1 antibody.[10][12]
- Data Analysis:
 - Quantify the band intensities from the Western blot.
 - For each treatment condition, plot the normalized band intensity against the temperature to generate a melt curve.
 - To determine the dose-response, plot the band intensity at the optimal denaturation temperature against the **Sos1-IN-16** concentration and fit a curve to calculate the EC₅₀.

Conclusion

The NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay provide robust and complementary methods for confirming and quantifying the engagement of **Sos1-IN-16** with its target, Sos1, in live cells. These assays are critical for establishing a clear link between target binding and the downstream cellular effects of the inhibitor, thereby providing essential data for the preclinical development of **Sos1-IN-16** as a potential cancer therapeutic. The quantitative data generated from these assays will enable the ranking and optimization of compounds based on their cellular potency and target engagement.

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